2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
The compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and promoting gene transcription .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the epigenetic regulation of gene expression . By inhibiting PI3K, it disrupts the activation of AKT, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . The inhibition of HDAC alters the acetylation status of histones, affecting the transcription of various genes .
Result of Action
The dual inhibition of PI3K and HDAC by this compound leads to potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, particularly those involved in the phosphoinositide-3 kinase (PI3K) pathway . It has been found to have inhibitory activities against PI3K and HDAC , indicating its potential role in biochemical reactions involving these enzymes.
Cellular Effects
The compound has shown potent antiproliferative activities against K562 and Hut78 in cellular assays . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, the compound exerts its effects through its inhibitory activities against PI3K and HDAC . This could involve binding interactions with these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Its unique pharmacokinetic properties, including very high plasma free fractions across all species tested (33-50%), large Vss, high clearance and intermediate T1/2, suggest potential changes in its effects over time .
Dosage Effects in Animal Models
It is being studied in a phase I trial for subjects with advanced malignancies .
Metabolic Pathways
The compound is involved in the PI3K pathway . It may interact with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
Its unique pharmacokinetic properties suggest potential interactions with transporters or binding proteins .
Properties
IUPAC Name |
2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-12-8-4-6-10-16(12)23-19(26)14(3)28-21-24-17-11-7-5-9-15(17)18-22-13(2)20(27)25(18)21/h4-11,13-14H,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCDTCRIANAOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.